molecular formula C15H15N3O4 B2796003 ethyl N-[3-(4-acetylanilino)-2-cyanoacryloyl]carbamate CAS No. 477853-57-9

ethyl N-[3-(4-acetylanilino)-2-cyanoacryloyl]carbamate

Cat. No.: B2796003
CAS No.: 477853-57-9
M. Wt: 301.302
InChI Key: VMXAFBPURJNVHU-XFXZXTDPSA-N
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Description

Ethyl N-[3-(4-acetylanilino)-2-cyanoacryloyl]carbamate is a useful research compound. Its molecular formula is C15H15N3O4 and its molecular weight is 301.302. The purity is usually 95%.
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Scientific Research Applications

1. Stereoselective Reactions

The reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate, closely related to ethyl N-[3-(4-acetylanilino)-2-cyanoacryloyl]carbamate, is highly stereoselective, producing only E-ethyl (2-cyano-3-ethoxyacryloyl)carbamate. This selectivity is attributed to the relative stability between the E and Z isomers, influenced by resonance stabilization and steric hindrance, making it significant in the field of stereoselective synthesis (Sung et al., 2005).

2. Nucleoside Analogues Synthesis

Ethyl N-[α-acetyl-β-(5,6-O-isopropylidene-D-glucofuranosylamino)acryloyl]carbamate, a compound with a similar structure, is utilized in the synthesis of nucleoside analogues. These compounds, derived from the reaction of isopropylidene-D-glucofuranosylamine with various carbamates, have potential applications in medicinal chemistry, especially in antiviral and anticancer therapies (Lofthouse et al., 1977).

3. Analysis of Ethyl Carbamate in Food

Ethyl carbamate (EC), formed through reactions involving ethanol and N-carbamyl compounds, is analyzed in various food matrices. This process is crucial for ensuring food safety, given the potential toxicity of ethyl carbamate. The analytical methods for detecting EC in foods like apple juice, soju, milk, and others are vital for public health safety (Ryu et al., 2016).

4. Surface-Enhanced Raman Scattering for EC Detection

Surface-enhanced Raman scattering (SERS) is used for the quantitative detection of ethyl carbamate in alcoholic beverages. This technique, employing silver-coated gold nanoparticle colloids, demonstrates practical potential for assessing and identifying ethyl carbamate in the alcoholic beverage industry, which is essential for maintaining food safety standards (Yang et al., 2013).

Properties

IUPAC Name

ethyl N-[(Z)-3-(4-acetylanilino)-2-cyanoprop-2-enoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-3-22-15(21)18-14(20)12(8-16)9-17-13-6-4-11(5-7-13)10(2)19/h4-7,9,17H,3H2,1-2H3,(H,18,20,21)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXAFBPURJNVHU-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=CNC1=CC=C(C=C1)C(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C\NC1=CC=C(C=C1)C(=O)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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